(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide
Description
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide , also known by its chemical formula C₁₅H₂₂N₂O₃ , is a synthetic compound with intriguing pharmacological potential. Its molecular structure combines a pyrrolidine moiety with a substituted benzamide group. Let’s explore its various aspects:
Synthesis Analysis
The synthetic pathway for this compound involves the condensation of an appropriate amine (such as (S)-ethylpyrrolidine) with a substituted salicylic acid derivative. The hydroxy and methoxy substituents on the benzene ring contribute to its unique properties.
Molecular Structure Analysis
The compound’s molecular structure consists of the following components:
- A pyrrolidine ring (with an ethyl group attached at position 1)
- A benzene ring (with a hydroxy group at position 2 and a methoxy group at position 6)
- An amide functional group (connecting the two rings)
Chemical Reactions Analysis
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide may participate in various chemical reactions, including hydrolysis, esterification, and amidation. These reactions can modify its properties and bioactivity.
Mechanism of Action
While specific studies on this compound’s mechanism of action are limited, we can hypothesize that it might interact with receptors or enzymes due to its structural features. Further research is needed to elucidate its precise mode of action.
Physical and Chemical Properties Analysis
- Boiling Point : Notably, the compound’s boiling point is not readily available.
- Molecular Weight : It has a molecular weight of approximately 278.35 g/mol.
- Solubility : Solubility in various solvents impacts its pharmaceutical applications.
- Spectroscopic Data : NMR, HPLC, and LC-MS analyses provide insights into its structure and purity.
Safety and Hazards
Unfortunately, specific safety data for this compound remain elusive. Researchers should exercise caution during handling and consider potential toxicity.
Future Directions
- Biological Evaluation : Investigate its biological activity, receptor binding, and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or reduce toxicity.
- Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.
- Preclinical Studies : Evaluate its effects in relevant disease models.
properties
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-17-9-5-6-11(17)10-16-15(19)14-12(18)7-4-8-13(14)20-2/h4,7-8,11,18H,3,5-6,9-10H2,1-2H3,(H,16,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWKVVFFVMXULU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC=C2OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449797 | |
Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide | |
CAS RN |
84226-04-0 | |
Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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